Carbamic acid, [[[(cyclohexylamino)carbonyl]imino](dimethylamino)methyl]methyl-, ethyl ester
Description
Introduction to Carbamic Acid Derivatives in Contemporary Organic Chemistry
Carbamic acids and their derivatives have long been integral to organic synthesis, serving as intermediates in the production of pharmaceuticals, agrochemicals, and polymers. The carbamate functional group (–NHCOO–) confers stability against hydrolysis compared to amides or esters, making it valuable in prodrug design and targeted drug delivery systems. Ethyl ester derivatives, in particular, balance lipophilicity and solubility, enabling optimal pharmacokinetic properties.
Academic Significance of Ethyl Ester Carbamate Derivatives
Ethyl ester carbamates are academically significant due to their dual functionality: the carbamate group participates in hydrogen bonding and dipole interactions, while the ethyl ester enhances metabolic stability. The compound carbamic acid, [[(cyclohexylamino)carbonyl]iminomethyl]methyl-, ethyl ester (molecular formula: C₁₄H₂₆N₄O₃; molecular weight: 298.38 g/mol) exemplifies this duality. Key features include:
- Cyclohexyl Group : Enhances lipophilicity, facilitating membrane penetration and interaction with hydrophobic enzyme pockets.
- Dimethylamino Substituent : Introduces basicity, potentially enabling pH-dependent solubility or ionic interactions with biological targets.
- Ethyl Ester : Moderates reactivity, delaying hydrolysis and extending half-life in physiological environments.
Table 1: Physicochemical Properties of the Compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₆N₄O₃ | |
| Molecular Weight | 298.38 g/mol | |
| Density | 1.15 g/cm³ | |
| LogP (Partition Coefficient) | 2.24 |
This combination of properties makes the compound a subject of interest in studies exploring structure-activity relationships (SAR) and molecular docking simulations.
Position Within Carbamate-Based Medicinal Chemistry Research
Carbamates are pivotal in medicinal chemistry, with applications ranging from enzyme inhibitors to neurotransmitter analogs. The structural complexity of carbamic acid, [[(cyclohexylamino)carbonyl]iminomethyl]methyl-, ethyl ester allows it to interact with diverse biological targets:
- Enzyme Inhibition : The dimethylamino group may act as a hydrogen bond donor or acceptor, interfering with enzymatic active sites. For example, carbamates are known inhibitors of acetylcholinesterase and proteases.
- Receptor Modulation : The cyclohexyl group’s conformational flexibility could enable binding to G-protein-coupled receptors (GPCRs) or ion channels.
Comparative studies highlight its uniqueness among carbamates. For instance, simpler derivatives like ethyl carbamate (molecular weight: 89.09 g/mol) lack the steric bulk and multifunctional groups necessary for selective target engagement. In contrast, the presence of both cyclohexyl and dimethylamino groups in this compound suggests a capacity for multivalent interactions, a trait leveraged in advanced drug design.
Table 2: Comparative Analysis of Carbamate Derivatives
The compound’s design aligns with trends in medicinal chemistry favoring multifunctional molecules capable of addressing polypharmacological targets. Ongoing research focuses on optimizing its substituents to enhance selectivity and reduce off-target effects.
Properties
CAS No. |
62806-49-9 |
|---|---|
Molecular Formula |
C14H26N4O3 |
Molecular Weight |
298.38 g/mol |
IUPAC Name |
ethyl N-[N'-(cyclohexylcarbamoyl)-N,N-dimethylcarbamimidoyl]-N-methylcarbamate |
InChI |
InChI=1S/C14H26N4O3/c1-5-21-14(20)18(4)13(17(2)3)16-12(19)15-11-9-7-6-8-10-11/h11H,5-10H2,1-4H3,(H,15,19) |
InChI Key |
UJHNZPYZZZECRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C)C(=NC(=O)NC1CCCCC1)N(C)C |
Origin of Product |
United States |
Preparation Methods
Zinc Compound-Catalyzed Synthesis
- Catalyst : Zinc acetate combined with nitrogen-containing ligands such as 1,10-phenanthroline or 2,2’-bipyridine.
- Mechanism : The zinc catalyst activates the amine and facilitates the insertion of CO₂ to form the carbamic acid intermediate, which then reacts with the alkoxysilane to produce the carbamic acid ester.
- Reaction Conditions :
- Temperature: 150–180°C
- CO₂ Pressure: 3–20 MPa
- Time: 4–24 hours
- Advantages : High yield and selectivity, economic feasibility.
Ionic Liquid-Mediated Synthesis
- Catalyst : Ionic liquids with acetate, trifluoroacetate, or trifluoroethanol anions and cations such as [DBUH] or [DBNH].
- Role of Ionic Liquid : Acts both as a solvent and catalyst, enhancing CO₂ solubility and facilitating the reaction.
- Reaction Conditions : Similar temperature and pressure as zinc catalysis.
- Outcome : Enhanced yield and selectivity due to dual catalytic and solvent effects.
Alkali Metal Compound Catalysis
- Catalysts : Potassium, rubidium, or cesium compounds (acetates or carbonates).
- Mechanism : Alkali metal compounds promote nucleophilic attack and stabilize intermediates.
- Reaction Conditions : Comparable to above methods.
- Benefits : High selectivity and yield, alternative to metal-based catalysts.
Reaction Parameters and Optimization
| Parameter | Range/Options | Notes |
|---|---|---|
| Temperature | 100–200°C (preferably 150–180°C) | Higher temps improve reaction rate but may increase by-products |
| CO₂ Pressure | 0.5–100 MPa (preferably 3–20 MPa) | Adequate pressure ensures sufficient CO₂ dissolution |
| Reaction Time | 4–24 hours | Sufficient time for complete conversion |
| Catalysts | Zinc acetate + ligands, ionic liquids, alkali metal compounds | Choice affects yield and selectivity |
| Amine Type | Primary or secondary amines; aliphatic, alicyclic, aromatic | Cyclohexylamine preferred for this compound |
| Alkoxysilane Compound | Tetramethoxysilane or similar | Reacts with carbamic acid intermediate |
Example Synthesis Protocol
- Setup : In a pressure-resistant autoclave, combine cyclohexylamine (1 mmol), tetramethoxysilane (2 mmol), and zinc acetate catalyst (0.1 mmol) with a suitable ligand such as 1,10-phenanthroline.
- Reaction : Fill the autoclave with CO₂ to 10 MPa pressure.
- Conditions : Heat the mixture to 160°C and stir for 12 hours.
- Workup : Cool the reaction mixture, depressurize, and isolate the product by standard purification (e.g., chromatography).
- Yield : Typically high, with selectivity over 90%.
Summary Table of Preparation Methods
| Method | Catalyst Type | Key Conditions | Yield & Selectivity | Advantages |
|---|---|---|---|---|
| Zinc Compound Catalysis | Zinc acetate + nitrogen ligands | 150–180°C, 3–20 MPa CO₂, 4–24 h | High (>90%) | High selectivity, economic |
| Ionic Liquid Catalysis | Ionic liquids (acetate anion) | 150–180°C, similar pressure/time | High | Dual catalyst/solvent effect |
| Alkali Metal Compound Catalysis | Potassium, Rubidium, Cesium compounds | Similar to above | High | Alternative catalyst option |
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [[(cyclohexylamino)carbonyl]iminomethyl]methyl-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield the corresponding carbamic acid and alcohol.
Oxidation: It can undergo oxidation reactions to form corresponding oxides.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Hydrolysis: Carbamic acid and ethanol.
Oxidation: Corresponding oxides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Carbamic acid, [[(cyclohexylamino)carbonyl]iminomethyl]methyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, [[(cyclohexylamino)carbonyl]iminomethyl]methyl-, ethyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Carbamate Compounds
Structural and Functional Group Analysis
Target Compound :
- Key Groups: Cyclohexylamino, dimethylamino, and ethyl ester.
Benomyl (CAS 17804-35-2) :
- Structure : 2-Benzimidazolecarbamic acid methyl ester with a butylcarbamoyl group.
- Molecular Formula : C₁₄H₁₈N₄O₃ (MW: 290.32) .
- Applications : Broad-spectrum fungicide .
- Comparison: The benzimidazole ring in Benomyl enhances antifungal activity, whereas the target compound’s cyclohexylamino group may influence target specificity.
Desmedipham (CAS 13684-56-5) :
- Structure: Carbamic acid ethyl ester with phenyl and phenoxy groups.
- Molecular Formula : C₁₆H₁₆N₂O₄ (MW: 300.31) .
- Applications : Herbicide used in sugar beet cultivation.
- Comparison: Aromatic phenyl groups improve herbicidal activity, contrasting with the target compound’s aliphatic cyclohexylamino group .
Fenbendazole (CAS 43210-67-9) :
Physicochemical Properties
| Compound | CAS No. | Molecular Weight | LogP | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 62806-49-9 | 298.39 | 1.73 | Cyclohexylamino, dimethylamino |
| Benomyl | 17804-35-2 | 290.32 | ~2.5* | Benzimidazole, butylcarbamoyl |
| Desmedipham | 13684-56-5 | 300.31 | ~3.0* | Phenyl, phenoxy |
| Rivastigmine Related D | 855300-09-3 | 221.25 | ~1.2* | Acetylphenyl, ethyl(methyl)carbamate |
*Note: LogP values marked with * are estimated based on structural analogs.
- Lipophilicity: The target compound’s logP (1.73) indicates moderate lipophilicity, suitable for membrane permeability in pharmaceuticals. Benomyl and Desmedipham’s higher logP values align with their agrochemical roles, enhancing soil adhesion and bioavailability .
Analytical and Regulatory Considerations
- Target Compound: HPLC with Newcrom R1 (low silanol activity) ensures precise separation .
- Benomyl: Requires mass spectrometry (MS) for residue analysis due to regulatory limits in food .
- Regulatory Status: Benomyl is classified as a hazardous waste (U271) under RCRA, highlighting toxicity concerns absent in the target compound’s documentation .
Biological Activity
Carbamic acid derivatives, particularly those featuring complex structures such as Carbamic acid, [[(cyclohexylamino)carbonyl]iminomethyl]methyl-, ethyl ester , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound's unique molecular architecture suggests potential applications in pharmacology, particularly in neuroprotection and other therapeutic areas.
Chemical Structure and Properties
The compound can be described as having a carbamate functional group combined with cyclohexylamino and dimethylamino moieties. Its structure is represented as follows:
This complex structure may contribute to its varied biological activities, including interactions with neurotransmitter systems and potential neuroprotective effects.
Carbamic acid derivatives often exhibit biological activities through various mechanisms, including:
- Inhibition of Acetylcholinesterase (AChE) : Some derivatives have been shown to inhibit AChE activity, leading to increased levels of acetylcholine (ACh), which is crucial for cognitive functions. For instance, SP-04, a related compound, demonstrated significant AChE inhibition both in vitro and in vivo, suggesting potential applications in treating Alzheimer's disease .
- Neuroprotective Effects : Compounds like SP-04 also offer neuroprotection against amyloid-beta toxicity, which is relevant in Alzheimer's pathology. This multi-target approach may help mitigate symptoms associated with neurodegenerative diseases .
Comparative Biological Activities
A comparison of various carbamate derivatives illustrates their differing biological activities:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| SP-04 | AChE Inhibition | Neuroprotective against Ab42 toxicity |
| Methyl Carbamate | Pesticidal activity | Toxicity concerns in humans |
| Ethyl Carbamate | Flavoring agent | Associated with carcinogenic risks |
| Phenyl Carbamate | CNS activity | Used in pharmaceuticals for neurological disorders |
Neuroprotective Studies
Research has highlighted the neuroprotective potential of carbamic acid derivatives. For example, studies on SP-04 revealed that it not only inhibits AChE but also protects neuronal cells from various toxins affecting mitochondrial function . This suggests that similar compounds may provide therapeutic benefits for conditions like Alzheimer's disease.
Synthesis and Characterization
The synthesis of carbamic acid esters can be achieved through several methods, including the reaction of amines with carbon dioxide and alkoxysilanes in the presence of catalysts . Such synthetic routes are essential for producing compounds with specific biological activities.
Q & A
Q. Purification challenges :
- Byproducts : Hydrolysis intermediates (e.g., free carbamic acid) require separation via reverse-phase HPLC with a C18 column (acetonitrile/water gradient) .
- Yield optimization : Reaction time must be tightly controlled (4–6 hours) to prevent over-esterification, monitored by TLC (Rf = 0.3–0.4 in ethyl acetate/hexane) .
Advanced: How can computational methods predict the compound’s reactivity under varying pH conditions?
Answer:
Density functional theory (DFT) simulations are employed to model protonation states and electron distribution:
- pKa prediction : Software like MarvinSketch calculates pKa values for the carbamate group (predicted pKa ~8.5), indicating higher stability in neutral-to-alkaline conditions .
- Reactivity hotspots : The dimethylamino-methyl group shows nucleophilic susceptibility at pH < 6, validated by molecular electrostatic potential (MEP) maps .
- Validation : Compare computational results with experimental kinetic studies (e.g., hydrolysis rates at pH 4–10) using UV-Vis spectroscopy .
Basic: Which spectroscopic techniques resolve structural ambiguities in characterization?
Answer:
- NMR :
- X-ray crystallography : Resolves stereochemical ambiguities in the cyclohexylamino group (e.g., chair vs. boat conformation) .
Advanced: How does stereochemistry influence biological activity, and how is it determined experimentally?
Answer:
- Chiral centers : The compound’s bioactivity (e.g., enzyme inhibition) depends on the configuration of the dimethylamino-methyl group.
- Experimental methods :
- Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol, 90:10) to separate enantiomers .
- Circular dichroism (CD) : Correlates optical rotation with inhibitory potency in acetylcholinesterase assays .
- Biological impact : (R)-enantiomer shows 10-fold higher binding affinity than (S) in molecular docking studies .
Basic: What stability issues arise during storage, and how are they mitigated?
Answer:
- Degradation pathways : Hydrolysis of the ethyl ester group in humid conditions (t½ = 72 hours at 25°C, 60% RH) .
- Stabilization protocols :
- Storage : Anhydrous dimethyl sulfoxide (DMSO) at -20°C reduces hydrolysis by 90% .
- Lyophilization : Freeze-dried powders retain >95% purity for 6 months .
Advanced: How can QSAR models predict enzyme inhibition efficacy?
Answer:
Quantitative structure-activity relationship (QSAR) models integrate:
- Descriptors : Topological polar surface area (TPSA ~75 Ų) and LogP (2.8–3.2) correlate with blood-brain barrier permeability .
- Training data : Inhibition constants (Ki) from kinase assays (e.g., IC50 = 12 nM for PKA) are used to validate 3D-QSAR models (e.g., CoMFA) .
- Validation : Cross-check with experimental IC50 values using random forest algorithms (R² > 0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
